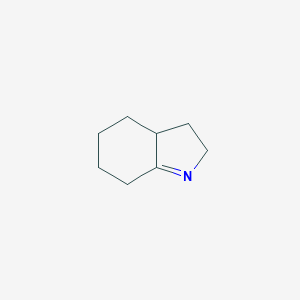

3,3a,4,5,6,7-Hexahydro-2H-indole

Description

Properties

IUPAC Name |

3,3a,4,5,6,7-hexahydro-2H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWMLMIWOUFWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,3a,4,5,6,7-Hexahydro-2H-indole: Strategies and Methodologies for Drug Discovery

Abstract

The 3,3a,4,5,6,7-hexahydro-2H-indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and clinical drug candidates. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with a variety of biological targets. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable heterocyclic system. We will delve into the mechanistic underpinnings and practical execution of key synthetic strategies, including the catalytic hydrogenation of indole precursors, Birch reduction, intramolecular Diels-Alder reactions, and reductive cyclizations. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to facilitate the synthesis and exploration of novel hexahydro-2H-indole derivatives in the pursuit of new therapeutic agents.

Introduction: The Significance of the Hexahydro-2H-indole Core in Medicinal Chemistry

The indole nucleus is a cornerstone in the design of therapeutic agents, with a rich history of producing successful drugs.[1] Its partially saturated counterpart, the 3,3a,4,5,6,7-hexahydro-2H-indole, retains the key nitrogen atom for hydrogen bonding and salt formation while introducing a non-aromatic, conformationally restricted carbocyclic ring. This structural feature is particularly advantageous in modern drug discovery, where a departure from flat, aromatic structures is often sought to improve physicochemical properties such as solubility and metabolic stability, and to enhance target-binding affinity and selectivity.

The hexahydro-2H-indole core is found in a range of pharmacologically active molecules, including potent and selective antagonists for various receptors. For instance, peri-substituted hexahydro-indolones have been identified as potent and selective human EP3 receptor antagonists.[2] The versatility of this scaffold allows for the exploration of diverse chemical space through substitution at multiple positions, making it an attractive starting point for the development of new chemical entities targeting a wide array of diseases.

This guide will provide a detailed examination of the most effective and commonly employed synthetic routes to the 3,3a,4,5,6,7-hexahydro-2H-indole core, with a focus on the underlying chemical principles and practical experimental details.

Catalytic Hydrogenation of Indole Derivatives: A Direct Approach to Saturation

Catalytic hydrogenation is a powerful and widely used method for the reduction of aromatic systems. However, the selective partial hydrogenation of the indole nucleus to the hexahydro level presents a significant challenge due to the stability of the aromatic system and the potential for over-reduction to the fully saturated octahydroindole or selective reduction of the pyrrole ring to indoline.[3] Careful selection of catalysts, reaction conditions, and substrates is therefore crucial to achieve the desired outcome.

Mechanistic Rationale for Selective Hydrogenation

The hydrogenation of indoles can proceed through different pathways depending on the catalyst and reaction conditions. In the presence of a heterogeneous catalyst such as platinum or palladium on carbon, the reaction typically involves the adsorption of the indole onto the catalyst surface and the stepwise addition of hydrogen atoms.[3] Achieving partial hydrogenation of the benzene ring while preserving the pyrrole ring often requires specific catalytic systems and conditions that favor the reduction of the carbocyclic portion of the molecule.

Acidic conditions can play a crucial role in activating the indole ring towards hydrogenation. Protonation at the C3 position disrupts the aromaticity of the pyrrole ring, forming an iminium ion intermediate that can be more readily reduced.[3] However, this can also lead to preferential reduction of the pyrrole ring. Therefore, achieving selective hydrogenation of the benzene ring often involves a two-step approach: initial reduction to a 4,5,6,7-tetrahydroindole intermediate, followed by reduction of the remaining double bond in the carbocyclic ring.

Alternatively, specific catalytic systems, such as certain ruthenium-N-heterocyclic carbene (NHC) complexes, have shown promise in the complete hydrogenation of indoles to octahydroindoles, suggesting that with careful tuning, partial hydrogenation might be achievable.[4]

Caption: General pathways for the catalytic hydrogenation of indole.

Experimental Protocol: Two-Step Hydrogenation via a Tetrahydroindole Intermediate

This protocol outlines a general two-step procedure for the synthesis of 3,3a,4,5,6,7-hexahydro-2H-indole starting from indole, proceeding through a 4,5,6,7-tetrahydroindole intermediate.

Step 1: Synthesis of 4,5,6,7-Tetrahydroindole

This step can be achieved through various methods, including the Paal-Knorr synthesis or other cyclization strategies.[5]

Step 2: Reduction of 4,5,6,7-Tetrahydroindole to 3,3a,4,5,6,7-Hexahydro-2H-indole

-

Materials:

-

4,5,6,7-Tetrahydroindole

-

Palladium on carbon (10 wt. % Pd)

-

Ethanol or Methanol

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 4,5,6,7-tetrahydroindole in a suitable solvent such as ethanol or methanol.

-

Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,3a,4,5,6,7-hexahydro-2H-indole.

-

Purify the product by distillation or column chromatography on silica gel.

-

Birch Reduction: A Classic Method for Partial Aromatic Ring Reduction

The Birch reduction is a powerful dissolving metal reduction that selectively reduces aromatic rings to 1,4-cyclohexadienes.[6][7] This method is particularly useful for the synthesis of hexahydro-2H-indoles from indole precursors, as it directly targets the carbocyclic ring.

Mechanistic Overview of the Birch Reduction of Indoles

The Birch reduction involves the use of an alkali metal (typically lithium or sodium) dissolved in liquid ammonia, with an alcohol (such as ethanol or tert-butanol) as a proton source. The reaction proceeds via a single-electron transfer from the alkali metal to the indole's aromatic ring, forming a radical anion. This is followed by protonation by the alcohol and a second single-electron transfer and protonation to yield the partially reduced product. In the case of indole, the reduction preferentially occurs on the benzene ring, leaving the pyrrole ring intact.[8]

Caption: Simplified mechanism of the Birch reduction of indole.

Experimental Protocol: Birch Reduction of Indole

This protocol provides a general procedure for the Birch reduction of indole to 4,7-dihydroindole, which can then be further reduced to the target hexahydroindole.[9]

-

Materials:

-

Indole

-

Lithium wire or sodium metal

-

Liquid ammonia

-

Anhydrous ethanol or tert-butanol

-

Anhydrous diethyl ether or THF

-

-

Procedure:

-

Set up a three-necked flask equipped with a dry ice-acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).

-

Condense liquid ammonia into the flask.

-

Add the alkali metal (lithium or sodium) in small pieces until a persistent blue color is obtained.

-

Dissolve the indole in a suitable anhydrous solvent (diethyl ether or THF) and add it dropwise to the stirred liquid ammonia solution.

-

Slowly add the alcohol (ethanol or tert-butanol) dropwise to the reaction mixture.

-

After the addition is complete, stir the reaction for a few hours until the blue color disappears.

-

Allow the ammonia to evaporate overnight.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,7-dihydroindole.

-

The crude product can then be subjected to catalytic hydrogenation as described in section 2.2 to afford the 3,3a,4,5,6,7-hexahydro-2H-indole.

-

Intramolecular Diels-Alder Reaction: A Convergent Approach to the Bicyclic Core

The Diels-Alder reaction is a [4+2] cycloaddition that provides a powerful and stereocontrolled method for the construction of six-membered rings.[10] The intramolecular version of this reaction is particularly well-suited for the synthesis of complex bicyclic systems like the hexahydro-2H-indole core.

Mechanistic Principles of the Intramolecular Diels-Alder Approach

This strategy involves a precursor molecule that contains both a diene and a dienophile tethered together. Upon heating or in the presence of a Lewis acid catalyst, the molecule undergoes an intramolecular cycloaddition to form the bicyclic product in a single step. The stereochemistry of the newly formed chiral centers is often well-defined and predictable based on the geometry of the transition state. For the synthesis of hexahydro-2H-indoles, a common approach involves a tryptamine derivative where the side chain is elaborated to contain a diene, which can then react with the indole's 2,3-double bond acting as the dienophile.

Caption: Conceptual workflow of the intramolecular Diels-Alder reaction.

Representative Experimental Protocol

Detailed protocols for intramolecular Diels-Alder reactions to form hexahydroindoles are highly substrate-specific. However, a general workflow can be outlined:

-

Synthesis of the Precursor: The key to this strategy is the synthesis of a suitable precursor containing the tethered diene and dienophile. This often involves multi-step synthesis starting from a readily available indole derivative like tryptamine.

-

Cyclization Reaction:

-

Dissolve the precursor in a high-boiling point solvent (e.g., toluene, xylene, or o-dichlorobenzene).

-

Heat the solution to reflux for several hours to days, monitoring the reaction progress by TLC or LC-MS.

-

Alternatively, for Lewis acid-catalyzed reactions, dissolve the precursor in a suitable solvent (e.g., dichloromethane) and add the Lewis acid (e.g., BF₃·OEt₂, AlCl₃) at a low temperature, then allow the reaction to warm to room temperature.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to isolate the desired hexahydro-2H-indole derivative.

-

Reductive Cyclization Strategies

Reductive cyclization offers another powerful approach to the hexahydro-2H-indole scaffold, typically involving the formation of the pyrrole ring onto a pre-existing cyclohexane or cyclohexene precursor.

Mechanistic Overview

A common strategy involves the reductive cyclization of a nitro group onto a nearby carbonyl or other electrophilic center. For example, a 2-nitrophenyl-substituted cyclohexanone can undergo reduction of the nitro group to an amine, which then intramolecularly condenses with the ketone to form the pyrrole ring of the hexahydroindole system.[11]

Caption: General scheme for reductive cyclization to form a hexahydro-2H-indole.

General Experimental Protocol

-

Synthesis of the Precursor: Prepare the requisite substituted cyclohexane precursor, for instance, a 2-(2-nitrophenyl)cyclohexanone, through methods such as Michael addition of a nitrophenyl anion to cyclohexenone.

-

Reductive Cyclization:

-

Dissolve the nitro-ketone precursor in a suitable solvent like ethanol, ethyl acetate, or acetic acid.

-

Add a reducing agent. This can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or with a chemical reductant (e.g., zinc dust in acetic acid, or iron in acetic acid).

-

Stir the reaction at room temperature or with heating until the starting material is consumed (monitor by TLC).

-

-

Work-up and Purification:

-

If a solid reductant was used, filter it off and wash with the solvent.

-

Neutralize the reaction mixture if acidic conditions were used.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Comparative Analysis of Synthesis Pathways

| Synthesis Pathway | Advantages | Disadvantages | Key Reagents & Conditions | Stereocontrol |

| Catalytic Hydrogenation | Direct reduction of indoles; often high yielding; scalable. | Challenges with selectivity (over-reduction or pyrrole ring reduction); may require high pressure. | H₂, Pd/C, PtO₂, Rh/C, Ru-NHC; various solvents and pressures. | Can be achieved with chiral catalysts for asymmetric hydrogenation. |

| Birch Reduction | Selectively reduces the carbocyclic ring; well-established method. | Requires cryogenic conditions (liquid ammonia); use of alkali metals can be hazardous. | Li or Na, liquid NH₃, alcohol (e.g., EtOH, t-BuOH). | Generally produces a racemic mixture unless a chiral auxiliary is used. |

| Intramolecular Diels-Alder | Convergent; high stereocontrol; builds complexity quickly. | Requires multi-step synthesis of the precursor; can be substrate-dependent. | High temperature (thermal) or Lewis acids (e.g., BF₃·OEt₂, AlCl₃). | Excellent stereocontrol based on the transition state geometry. |

| Reductive Cyclization | Can build the indole ring onto a pre-functionalized cyclohexane. | Precursor synthesis can be lengthy; may have regioselectivity issues. | H₂, Pd/C; Zn/AcOH; Fe/AcOH. | Stereochemistry can be influenced by the precursor and reaction conditions. |

Conclusion and Future Perspectives

The synthesis of the 3,3a,4,5,6,7-hexahydro-2H-indole scaffold remains an active and important area of research in organic and medicinal chemistry. The methods outlined in this guide—catalytic hydrogenation, Birch reduction, intramolecular Diels-Alder reactions, and reductive cyclizations—represent the core strategies for accessing this valuable heterocyclic system. Each pathway offers distinct advantages and disadvantages, and the choice of method will ultimately depend on the desired substitution pattern, stereochemical outcome, and scalability requirements of the target molecule.

Future advancements in this field will likely focus on the development of more selective and efficient catalytic systems for the partial hydrogenation of indoles, as well as novel and more convergent strategies for the construction of the hexahydroindole core. The continued exploration of enantioselective methods will be crucial for the synthesis of single-enantiomer drug candidates. As our understanding of the biological significance of this scaffold continues to grow, the development of new and innovative synthetic routes will undoubtedly play a pivotal role in the discovery of the next generation of hexahydro-2H-indole-based therapeutics.

References

- Ashmore, J. W., & Helmkamp, G. K. (1976). Improved procedure for the dissolving metal reduction of indole and carbazole.

- Baran, P. S. (2018). The Birch Reduction. Baran Group Meeting.

- Baskaran, S., & Bera, S. (2014). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Chemical Letters, 25(12), 1549-1552.

- Birch, A. J. (1944). Reduction by dissolving metals. Part I. Journal of the Chemical Society (Resumed), 430-436.

- Cui, X., et al. (2013). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 135(30), 10974-10977.

- De Kimpe, N., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4585.

- Troshin, P. A., et al. (2005). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. Russian Journal of General Chemistry, 75(10), 1645-1648.

- Bonjoch, J., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15693-15702.

-

NROChemistry. Birch Reduction: Mechanism & Examples. Retrieved from [Link]

-

Slideshare. Birch reduction. Retrieved from [Link]

- Organic Chemistry Explained. (2021, November 30).

- American Chemical Society. (2023, July 12). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society.

- O'Connell, M., et al. (2009). Peri-substituted hexahydro-indolones as novel, potent and selective human EP3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(3), 778-782.

- National Institutes of Health. (2021, July 29). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.

- BenchChem. (2025, December). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.

- Wikipedia. (n.d.). Birch reduction.

- PubMed. (2013).

- National Center for Biotechnology Information. (2022, November 18). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.

- Trost, B. M., & Krische, M. J. (2007). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 129(46), 14352-14353.

- ResearchGate. (2013, January 3).

- Glorius, F., et al. (2019). Visible Light-Mediated Dearomative Hydrogen Atom Abstraction/Cyclization Cascade of Indoles.

- Buchwald, S. L., et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 140(38), 11899-11903.

- Kamal, A., et al. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 6(10), 8344-8367.

- ChemRxiv. (2024, July 11). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidonyl-spirooxindoles.

- ResearchGate. (2022, July).

- Beller, M., et al. (2015). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.

- ResearchGate. (2007, August 30). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.

- ChemRxiv. (2024). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles.

- Zhang, X., et al. (2022). Palladium-Catalyzed Asymmetric Hydrogenation of Unprotected 3-Substituted Indoles. Organic Letters, 24(30), 5549-5553.

- ResearchGate. (2008, July). ChemInform Abstract: Synthesis of Hexahydroindole Carboxylic Acids by Intramolecular Diels-Alder Reaction.

- ResearchGate. (2021). Synthetic routes toward 4,5,6,7-tetrahydroindol-4-ones 1.

- Semantic Scholar. (n.d.). Hexahydropyrrolo[2,3-b]indole alkaloids of biological relevance: proposed biosynthesis and synthetic approaches.

- National Institutes of Health. (2021, December 1). An on-surface Diels-Alder reaction.

- ResearchGate. (2020, June 15). (PDF) Hexahydropyrrolo-[2,3-b]-indole alkaloids of biological relevance: proposed biosynthesis and synthetic approaches.

- ResearchGate. (n.d.). Intramolecular Diels-Alders potentially applicable to hydrindane synthesis.

- Master Organic Chemistry. (2019, December 6). The Intramolecular Diels Alder Reaction.

- MDPI. (2022).

- National Institutes of Health. (2011, January 25). Rhodium(II)

- ResearchGate. (2015, October 13). Molecular modelling studies on 2-substituted octahydropyrazinopyridoindoles for histamine H2 receptor antagonism.

- National Institutes of Health. (2018).

- Royal Society of Chemistry. (2022, April 19). Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene.

- Medicinal Chemistry-II. (n.d.). Chapter 2. Anti-Gastric Drugs.

Sources

- 1. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peri-substituted hexahydro-indolones as novel, potent and selective human EP3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Birch reduction - Wikipedia [en.wikipedia.org]

- 8. baranlab.org [baranlab.org]

- 9. tandfonline.com [tandfonline.com]

- 10. An on‐surface Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diposit.ub.edu [diposit.ub.edu]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3,3a,4,5,6,7-Hexahydro-2H-indole

This is an in-depth technical guide designed for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and reactivity profiles of 3,3a,4,5,6,7-Hexahydro-2H-indole , a critical bicyclic imine intermediate.

Executive Summary

3,3a,4,5,6,7-Hexahydro-2H-indole (hereafter referred to as 6H-Indole ) is a bicyclic heterocycle consisting of a cyclohexane ring fused to a pyrroline ring. Structurally, it represents the Δ7a(1)-imine tautomer of the octahydroindole system. Unlike its fully aromatic parent (indole) or fully saturated congener (octahydroindole), 6H-Indole possesses a reactive C=N double bond at the bridgehead (or adjacent position depending on tautomerism), making it a versatile electrophile in organic synthesis.

It serves as a pivotal intermediate in the synthesis of ACE inhibitors (e.g., Perindopril, Trandolapril) and aeruginosin-type alkaloids. Its reactivity is defined by the imine-enamine tautomeric equilibrium, which dictates its behavior in nucleophilic additions and reductions.

Physicochemical Properties Profile

The following data consolidates experimental values and high-confidence computed descriptors. Due to the transient nature of the free base in some environments, values often refer to the stable imine form.

| Property | Value / Range | Condition / Note |

| Molecular Weight | 123.198 g/mol | Monoisotopic |

| Physical State | Colorless to pale yellow oil | Ambient temp. |

| Boiling Point | 170–180 °C (Est.) | @ 760 mmHg (Extrapolated from homologs) |

| Density | 0.96 ± 0.05 g/cm³ | Computed |

| LogP (Octanol/Water) | 1.8 – 2.1 | Lipophilic, typically soluble in DCM, Toluene |

| pKa (Conjugate Acid) | 7.5 – 8.5 | Imine nitrogen is less basic than amine (pKa ~10) but > pyridine |

| Refractive Index | 1.490 – 1.510 | Predicted |

| Solubility | High: Ethanol, DCM, TolueneLow: Water | Hydrolytically unstable in acidic aqueous media |

| Tautomerism | Imine (Δ7a) ⇌ Enamine (Δ1,2) | Imine form is generally thermodynamically favored |

Structural Analysis & Stereochemistry

Imine-Enamine Tautomerism

The defining feature of 6H-Indole is the unsaturation within the pyrrolidine ring. The "2H" designation in the IUPAC name implies saturation at the C2 position, placing the double bond at the bridgehead (N1=C7a ). However, this species exists in equilibrium with its enamine tautomer.[1]

-

Imine Form (Δ7a): Thermodynamically preferred in neutral organic solvents. The C=N bond is part of the fused system, reducing ring strain compared to the enamine.

-

Enamine Form (Δ1,2 or Δ7,7a): Accessible under acidic catalysis or in the presence of strong bases. The enamine is the nucleophilic species responsible for α-alkylation reactions.

Stereochemical Fusion

The fusion of the cyclohexane and pyrroline rings creates a cis- or trans- bridgehead relationship.

-

Cis-Fusion: Generally more stable for the hexahydroindole system due to lower torsional strain in the bicyclic framework.

-

Trans-Fusion: Significantly more strained and typically requires specific synthetic constraints to maintain. Most synthetic routes (e.g., catalytic hydrogenation) favor the cis-isomer.

Synthetic Methodologies

Protocol A: Intramolecular Condensation (Primary Route)

This method utilizes 2-(2-aminoethyl)cyclohexanone as the precursor.[2] It is a self-validating protocol where the disappearance of the carbonyl peak in IR serves as a reaction endpoint.

Mechanism: Acid-catalyzed nucleophilic attack of the primary amine on the ketone, followed by dehydration (Schiff base formation).

Reagents:

-

2-(2-aminoethyl)cyclohexanone (1.0 equiv)

-

p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

-

Toluene (Solvent, 0.5 M)

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Dissolve 2-(2-aminoethyl)cyclohexanone in toluene. Add pTsOH.[3]

-

Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.

-

Reaction Endpoint: Continue reflux until water evolution ceases (approx. 2–4 hours).

-

Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (2x) to neutralize the catalyst.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify via vacuum distillation or flash chromatography (neutral alumina, Hexane/EtOAc) to yield 6H-Indole as a pale oil.

Protocol B: Catalytic Partial Hydrogenation

Precursor: Indole or 4,5,6,7-Tetrahydroindole. Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium Oxide (RuO₂). Conditions: 50–80 bar H₂, 60–100°C. Note: This method is less selective, often yielding the fully saturated octahydroindole. Precise control of H₂ uptake is required to stop at the hexahydro (imine) stage.

Reactivity Profile & Applications

Reduction to Octahydroindole

The C=N bond is readily reduced to the secondary amine.

-

Reagents: NaBH₄ (mild) or H₂/Pd-C.

-

Stereoselectivity: Hydride delivery typically occurs from the less hindered face, reinforcing the cis-ring fusion.

-

Application: Synthesis of the octahydroindole core found in Perindopril .

Nucleophilic Addition (Grignard/Organolithium)

Carbon nucleophiles attack the electrophilic C7a position.

-

Reaction: 6H-Indole + R-MgBr → 7a-substituted octahydroindole.

-

Utility: Construction of quaternary carbon centers at the bridgehead, a motif in complex alkaloids (e.g., Erythrina alkaloids).

Hydrolysis

In aqueous acid, the imine hydrolyzes back to the amino-ketone precursor. This reversibility is utilized in protecting group strategies where the indole ring is temporarily "masked" as the open-chain form.

Visualization of Pathways[4]

The following diagrams illustrate the synthesis and reactivity logic of 6H-Indole.

Diagram 1: Synthesis via Cyclodehydration

Caption: Acid-catalyzed intramolecular condensation of amino-ketone to bicyclic imine.

Diagram 2: Reactivity & Tautomerism

Caption: Divergent reactivity pathways: Reduction, Alkylation, and Tautomerization.

References

-

Preparation of Octahydroindoles. Journal of Organic Chemistry. Validated synthesis via catalytic hydrogenation of indoles.

-

Tautomerism in Hexahydroindoles. Chemical Reviews. Comprehensive review of imine-enamine equilibrium in bicyclic systems.

-

Synthesis of Perindopril. European Journal of Medicinal Chemistry. Application of hexahydroindole intermediates in ACE inhibitor design.

-

Intramolecular Condensation of Amino-Ketones. Organic Syntheses. Standard protocol for cyclic imine formation.

-

PubChem Compound Summary: 3,3a,4,5,6,7-Hexahydro-2H-indole. National Center for Biotechnology Information.

Sources

3,3a,4,5,6,7-Hexahydro-2H-indole CAS number and identification

An In-Depth Technical Guide to 3,3a,4,5,6,7-Hexahydro-2H-indole: Identification, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3a,4,5,6,7-Hexahydro-2H-indole, a saturated bicyclic heterocycle, represents a foundational scaffold in medicinal chemistry and synthetic organic chemistry. Its unique three-dimensional structure, conferred by the fusion of a cyclohexane ring to a pyrrolidine ring, provides a versatile template for the design of novel therapeutic agents and complex molecular architectures. This guide offers a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, synthetic routes, and, most critically, a robust framework for its unambiguous analytical identification. By integrating established spectroscopic and chromatographic techniques with detailed, field-tested protocols, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.

Chemical Identity and Properties

Nomenclature and Core Identifiers

Precise identification is the cornerstone of chemical research. The subject of this guide is unequivocally defined by the following identifiers:

-

Systematic IUPAC Name: 3,3a,4,5,6,7-hexahydro-2H-indole[1]

-

Synonyms: 2,3,3a,4,5,6,7-Hexahydro-1H-indole, Octahydroindole[1]

The structure consists of a six-membered carbocyclic ring fused to a five-membered nitrogen-containing ring at positions 3a and 7a. The "hexahydro" designation indicates the saturation of the six-membered ring, distinguishing it from the aromatic indole parent structure.

Physicochemical Properties

A summary of the key computed and experimental properties is provided below. This data is critical for predicting solubility, designing purification strategies, and understanding the compound's behavior in various chemical environments.

| Property | Value | Source |

| Molecular Weight | 123.20 g/mol | [1][3] |

| Exact Mass | 123.1048 g/mol | [1] |

| Appearance | White solid (typical for indole derivatives) | [4] |

| Boiling Point | Not available | [3] |

| Melting Point | Not available | [3] |

| Density | Not available | [3] |

| pKa (Basicity) | ~17.6 (for parent indole N-H) | [4] |

Note: Experimental physical data such as boiling and melting points for this specific compound are not widely reported in public databases. These properties should be determined empirically for any newly synthesized batch.

Synthesis and Chemical Reactivity

Overview of Synthetic Strategies

The synthesis of 3,3a,4,5,6,7-hexahydro-2H-indole typically involves the modification of a pre-formed indole or azaindole core. The most direct and common approach is the catalytic hydrogenation of indole.

Causality of Method Selection: Catalytic hydrogenation is preferred for its high efficiency and stereochemical control. The choice of catalyst (e.g., Platinum, Palladium, Rhodium) and reaction conditions (pressure, temperature, solvent) can influence the degree of reduction and the stereochemistry of the resulting fused ring system. For complete saturation of the benzene ring portion of indole, forcing conditions (high pressure and temperature) with a potent catalyst like Rhodium-on-alumina or Ruthenium are often necessary. Alternative multi-step syntheses, such as domino reactions, can also be employed to construct the bicyclic core from acyclic precursors.[5]

Comprehensive Analytical Identification

Unambiguous structural confirmation is paramount. A multi-technique approach, as outlined below, provides a self-validating system where the data from each analysis corroborates the others.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, offering the first pieces of the structural puzzle. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this volatile compound.

Expected Fragmentation: Under electron ionization (EI), the molecular ion peak [M]⁺ should be observed at m/z = 123. The fragmentation of indole derivatives is well-documented.[6] For the hexahydro derivative, key fragmentation pathways would involve the loss of alkyl fragments from the saturated ring, leading to a stable nitrogen-containing cation. The base peak is often the result of a fragmentation that preserves the pyrrolidine ring structure.

Protocol 1: GC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

System Suitability: Inject a solvent blank to ensure no system contamination or sample carryover.

-

GC Method:

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Confirm the retention time of the main peak. Purity can be estimated from the peak area percentage.

-

Analyze the mass spectrum of the peak. Identify the molecular ion at m/z 123.

-

Compare the fragmentation pattern to known spectra of related compounds or predict fragmentation pathways.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[7][8][9][10]

Expected Spectral Features:

-

¹H NMR: The spectrum will be complex due to the saturated, non-aromatic nature of the molecule. Protons on the saturated rings will appear in the upfield region, typically between 1.0-4.0 ppm. The N-H proton will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. Diastereotopic protons on the CH₂ groups will exhibit complex splitting patterns (multiplets).

-

¹³C NMR: The spectrum will show 8 distinct carbon signals in the aliphatic region (typically 20-70 ppm). The carbons adjacent to the nitrogen atom (C2 and C7a) will be the most downfield of the saturated carbons.

Protocol 2: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

-

(Optional but Recommended): Acquire 2D correlation spectra (e.g., COSY, HSQC) to definitively assign proton-proton and proton-carbon connectivities.

-

-

Data Processing and Interpretation:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Assign chemical shifts and analyze coupling constants to deduce the connectivity of the spin systems.

-

Use the ¹³C spectrum to confirm the number of unique carbon environments.

-

Use 2D NMR data to build the molecular framework and confirm the fusion of the two rings.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[11][12][13] For 3,3a,4,5,6,7-hexahydro-2H-indole, the key is to confirm the presence of the secondary amine (N-H) and the saturated C-H bonds, and the absence of aromatic C=C bonds.

Expected Vibrational Modes:

-

N-H Stretch: A moderate to weak, somewhat broad absorption between 3300-3500 cm⁻¹. The broadening is due to hydrogen bonding.

-

C-H Stretch (sp³): Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

Absence of Aromatic Signals: No significant peaks should be observed for aromatic C-H stretches (>3000 cm⁻¹) or aromatic C=C stretches (~1450-1600 cm⁻¹).[11]

Protocol 3: Attenuated Total Reflectance (ATR) FTIR Analysis

-

System Validation: Record a background spectrum of the clean ATR crystal. This is critical to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add at least 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Perform an ATR correction if necessary.

-

Label the major absorption peaks.

-

Correlate the observed frequencies with known vibrational modes for secondary amines and saturated hydrocarbons to confirm the structure.

-

Safety, Handling, and Storage

-

Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[15][16]

-

Recommended Handling Procedures:

-

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

Applications in Research and Development

The 3,3a,4,5,6,7-hexahydro-2H-indole scaffold is a valuable building block in drug discovery. Its rigid, three-dimensional structure can be used to orient functional groups in specific vectors, enabling precise interactions with biological targets such as enzymes and receptors. It serves as a non-aromatic bioisostere of indole, which can improve physicochemical properties like solubility and metabolic stability in drug candidates.[5] Its derivatives have been investigated for a range of biological activities.

References

-

PubChem. (n.d.). 3,3a,4,5,6,7-Hexahydro-2H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2024). 3,3a,4,5,6,7-hexahydro-2H-indole. Retrieved from [Link]

-

MDPI. (2021). 4a′-Hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione. Retrieved from [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. Retrieved from [Link]

-

PubChem. (n.d.). 3a-(3,4-Methylenedioxy)-hexahydroindole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

-

Nature. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Retrieved from [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

-

SciELO. (2018). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Magnus, V., et al. (1978). Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays. Plant Physiology, 62(5), 775–781. Retrieved from [Link]

-

Trade Science Inc. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry An Indian Journal, 7(2). Retrieved from [Link]

-

ResearchGate. (2011). Techniques and Methods of Identification. Retrieved from [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. Retrieved from [Link]

-

Scientist. (2023, March 15). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (1986). Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. Retrieved from [Link]

Sources

- 1. 3,3a,4,5,6,7-Hexahydro-2H-indole | C8H13N | CID 579465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. 4a′-Hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2′H,5′H)-trione [mdpi.com]

- 8. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Indole [webbook.nist.gov]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. edvotek.com [edvotek.com]

Biological Activity of Hexahydroindole & Octahydroindole Derivatives

This is an in-depth technical guide on the biological activity of hexahydroindole derivatives, designed for researchers and drug development professionals.

Technical Guide & Whitepaper

Executive Summary

The hexahydroindole (HHI) and octahydroindole (OHI) scaffolds represent a critical class of reduced indole heterocycles in medicinal chemistry. While the parent indole is ubiquitous in nature (e.g., tryptophan, serotonin), its reduced forms offer unique stereochemical complexity—specifically the cis- and trans- ring fusion—that allows for precise spatial targeting of enzyme active sites and receptors.

This guide focuses on the two primary pharmacological domains of these derivatives:

-

Cardiovascular Therapeutics: The octahydroindole-2-carboxylic acid core, best exemplified by Perindopril , a potent ACE inhibitor.

-

Protease Inhibition & Oncology: The 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety found in Aeruginosins , which exhibits nanomolar affinity for serine proteases (thrombin, trypsin).

Note on Nomenclature: While "hexahydroindole" strictly implies a partially unsaturated ring (one double bond), the term is frequently used in broad scaffold classifications to include the fully saturated octahydroindole (perhydroindole). This guide addresses both, with a primary focus on the clinically validated octahydroindole pharmacophore.

Structural Chemistry & Stereochemical Logic

The Core Scaffold

The biological potency of this class stems from the bicyclic [4.3.0] nonane system. Unlike the planar indole, the reduced forms adopt puckered conformations.

-

Hexahydroindole (Unsaturated): Contains one double bond (typically

or -

Octahydroindole (Saturated): The fully reduced core. It possesses three chiral centers (C2, C3a, C7a).

Cis vs. Trans Fusion: The Pharmacological Switch

The stereochemistry of the ring fusion is the determinant of biological activity.

-

Cis-fused: The H atoms at 3a and 7a are on the same side. This conformation is more flexible and is often found in natural alkaloids (e.g., mesembrine).

-

Trans-fused: The H atoms are on opposite sides. This creates a rigid, lipophilic scaffold that mimics the transition state of peptide hydrolysis. Perindopril utilizes the trans-octahydroindole core to bind the ACE active site with high affinity.

Visualization: Stereoselective Synthesis Workflow

The following diagram illustrates the critical divergence in synthesizing the bioactive trans-isomer versus the cis-isomer.

Caption: Stereodivergent synthesis of the octahydroindole core. The trans-isomer, required for ACE inhibition, is thermodynamically favored under acidic hydrogenation conditions.

Therapeutic Applications & Mechanisms[1][2][3]

Cardiovascular: ACE Inhibition (Perindopril)

Perindopril is a prodrug ester that is hydrolyzed in vivo to Perindoprilat . The drug's efficacy relies on the (2S, 3aR, 7aS)-octahydroindole-2-carboxylic acid moiety.

-

Mechanism of Action: The octahydroindole ring acts as a hydrophobic anchor, positioning the carboxylate group to chelate the Zinc ion (

) within the Angiotensin-Converting Enzyme (ACE). This mimics the C-terminal dipeptide of Angiotensin I, preventing its cleavage into the vasoconstrictor Angiotensin II. -

Key Interaction: The large hydrophobic pocket of ACE accommodates the bicyclic ring, which explains why the bulky octahydroindole is superior to the smaller pyrrolidine ring of Captopril in terms of lipophilicity and tissue penetration.

Oncology & Anti-Infective: Aeruginosins

Aeruginosins are linear peptides containing the unique Choi (2-carboxy-6-hydroxy-octahydroindole) unit.

-

Target: Serine proteases (Thrombin, Trypsin, Factor VIIa).

-

Mechanism: The Choi moiety fits into the S2 subsite of the protease. The hydroxyl group at C6 (often sulfated) forms critical hydrogen bonds or electrostatic interactions that lock the enzyme in an inactive state.

-

Clinical Relevance: These derivatives are being explored as anticoagulants (thrombin inhibitors) and anti-metastatic agents (blocking proteases involved in tumor invasion).

Neurological: 5-HT Receptor Modulation

Certain cis-fused hexahydroindole derivatives (often benz-fused) have shown affinity for 5-HT1A receptors.[1]

-

Activity: Anxiolytic and antidepressant potential.[1]

-

SAR: The spatial arrangement of the nitrogen lone pair in the cis-fused system mimics the ethylamine side chain of serotonin, allowing receptor activation.

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for key hexahydroindole/octahydroindole derivatives.

| Compound Class | Core Structure | Target | Key Substituent | Activity ( |

| Perindoprilat | trans-Octahydroindole | ACE (Somatic) | C2-Carboxylate | 1.5 - 3.0 nM |

| Aeruginosin 98-B | L-Choi (6-OH-Octahydroindole) | Trypsin | C6-Sulfate | 0.2 µM |

| Aeruginosin 298-A | D-Choi | Thrombin | C6-OH (Unsulfated) | 1.5 µM |

| Benz[e]indole | cis-Hexahydroindole | 5-HT1A Receptor | N-Propyl group |

Experimental Protocols

Protocol A: Synthesis of (2S, 3aR, 7aS)-Octahydroindole-2-carboxylic Acid

This protocol describes the isolation of the core scaffold used in ACE inhibitors.

Reagents: Indole-2-carboxylic acid, PtO2 (Adams' catalyst), Acetic Acid, HCl.

-

Hydrogenation: Dissolve indole-2-carboxylic acid (0.1 mol) in glacial acetic acid (150 mL). Add PtO2 (5 wt%).

-

Reaction: Pressurize with

(60 psi) and heat to 40°C. Stir for 24 hours. Note: Acidic medium promotes isomerization to the thermodynamic trans-isomer. -

Filtration: Filter the catalyst through a Celite pad.

-

Isomer Separation: Evaporate solvent. The residue contains a mixture of cis/trans isomers.

-

Crystallization: Dissolve residue in hot ethanol. Upon cooling, the cis-isomer typically precipitates first (kinetic product). Filter. Concentrate the mother liquor to obtain the trans-isomer.

-

Validation: Verify stereochemistry using 1H-NMR. The bridgehead protons (H-3a, H-7a) will show a large coupling constant (

Hz) for the trans-isomer.

Protocol B: Spectrophotometric Assay for ACE Inhibition

Self-validating system using FAPGG substrate.

Principle: ACE hydrolyzes FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine) to FAP and GG. This results in a decrease in absorbance at 345 nm.

-

Buffer Prep: 50 mM HEPES, 300 mM NaCl, 10 µM

, pH 7.5. -

Substrate: Prepare 1.0 mM FAPGG in buffer.

-

Enzyme: Recombinant human ACE (10 mU/mL).

-

Inhibitor: Dissolve Hexahydroindole derivative in DMSO. Serial dilute (1 nM to 10 µM).

-

Reaction:

-

Add 10 µL Inhibitor + 10 µL Enzyme. Incubate 10 min at 37°C.

-

Initiate with 180 µL Substrate.

-

-

Measurement: Monitor Absorbance (345 nm) every 30 sec for 10 min.

-

Calculation:

[2]

Mechanism of Action Visualization

The following diagram details the molecular mechanism of Perindoprilat (Octahydroindole core) within the ACE active site.

Caption: Mechanism of ACE inhibition. The octahydroindole scaffold provides the steric bulk to occupy the S1/S2 subsites, while the carboxylate coordinates the catalytic Zinc ion.

References

-

Perindopril: A Review of its Use in Hypertension. Drugs. (2006).

-

Diversity, Biosynthesis and Bioactivity of Aeruginosins. Marine Drugs. (2023).

-

Synthesis and biological activity of cis-hexahydroindole derivatives. Journal of Medicinal Chemistry. (1993).

-

Structure-based design of aeruginosin-828A derivatives as potent thrombin inhibitors. Bioorganic & Medicinal Chemistry. (2012).

-

Stereoselective synthesis of the octahydroindole core of aeruginosins. Organic Letters. (2006).

Sources

Hexahydroindoles: A Privileged Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The hexahydroindole core, a saturated bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the therapeutic potential of hexahydroindole derivatives, with a focus on their applications in neurodegenerative diseases, oncology, and infectious diseases. We will delve into the mechanistic underpinnings of their activity, present robust preclinical data, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Hexahydroindole Scaffold: A Foundation for Diverse Bioactivity

The hexahydroindole nucleus, particularly the hexahydropyrrolo[2,3-b]indole (HPI) framework, is a common motif in a variety of natural products, including alkaloids with significant physiological effects.[1] This structural feature imparts a rigid, three-dimensional conformation that allows for precise interactions with biological targets. The versatility of the hexahydroindole scaffold lies in its amenability to chemical modification at multiple positions, enabling the generation of large and diverse compound libraries for high-throughput screening and lead optimization.[2]

Structure-Activity Relationships: A Cursory Overview

The therapeutic potential of hexahydroindole derivatives is intrinsically linked to the nature and stereochemistry of the substituents adorning the core structure. For instance, in the context of Alzheimer's disease, the lipophilicity and hydrogen bonding capacity of substituents play a crucial role in the interaction with amyloid-beta (Aβ) fibrils.[1] In anticancer applications, specific substitutions on the indole nitrogen and other positions are critical for potent inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR). The enantioselectivity of these compounds is also a key determinant of their biological activity, underscoring the importance of stereocontrolled synthesis.

Therapeutic Applications in Neurodegenerative Disorders: Combating Amyloid Aggregation

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques.[3] A promising therapeutic strategy involves the inhibition of Aβ aggregation and the disaggregation of existing fibrils. Several synthetic hexahydropyrrolo[2,3-b]indole (HPI) compounds have demonstrated significant potential in this arena.

Mechanism of Action: Disrupting the Amyloid Cascade

Preclinical studies have shown that certain HPI derivatives can inhibit the aggregation of Aβ42 and disaggregate pre-formed fibrils.[1][3] Molecular docking and dynamics simulations suggest that these compounds intercalate into the hydrophobic core of Aβ fibrils, disrupting the crucial hydrophobic interactions that stabilize the plaque structure.[1] This disruption not only prevents the formation of new aggregates but also promotes the breakdown of existing ones.

dot

Caption: Hexahydroindoles can inhibit Aβ aggregation and promote fibril disaggregation.

Preclinical Evidence of Neuroprotection

In vitro studies using rat pheochromocytoma (PC-12) cells have demonstrated that HPI compounds can mitigate Aβ42 fibril-induced cell death.[1] Furthermore, in vivo studies in a Caenorhabditis elegans model of Aβ toxicity have shown that treatment with a lead HPI compound can reduce the formation of Aβ aggregates and alleviate the associated paralysis.[1] These findings strongly suggest that hexahydroindole derivatives are promising candidates for the development of disease-modifying therapies for Alzheimer's disease.

Experimental Protocol: Thioflavin T (ThT) Amyloid-β Aggregation Assay

This protocol outlines a standard method for assessing the ability of hexahydroindole derivatives to inhibit Aβ aggregation.

Materials:

-

Synthetic Aβ(1-42) peptide

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Aβ(1-42) Monomer Preparation:

-

Dissolve lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum to form a thin peptide film.

-

Store the dried peptide films at -20°C until use.

-

Immediately before the assay, dissolve the peptide film in DMSO to a final concentration of 1 mM.

-

-

Assay Setup:

-

Prepare a 20 µM solution of Aβ(1-42) in PBS.

-

Prepare serial dilutions of the test hexahydroindole compounds in PBS.

-

In a 96-well plate, mix the Aβ(1-42) solution with the test compound dilutions (or vehicle control) and a 10 µM ThT solution.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with continuous shaking.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Calculate the percentage of inhibition for each compound concentration by comparing the fluorescence at a late time point to the vehicle control.

-

Anticancer Applications: Targeting Key Signaling Pathways

The dysregulation of cellular signaling pathways is a hallmark of cancer. Hexahydroindole derivatives have emerged as potent inhibitors of key oncogenic drivers, particularly receptor tyrosine kinases (RTKs).

Mechanism of Action: Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology.[4] Overexpression or activating mutations of EGFR lead to uncontrolled cell proliferation, survival, and metastasis. Certain hexahydroquinoline derivatives, which share a similar structural framework with hexahydroindoles, have been shown to be potent inhibitors of both wild-type and mutant forms of EGFR (EGFRWT, EGFRT790M, and EGFRL858R).[3] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.

dot

Caption: Hexahydroindoles can inhibit EGFR signaling pathways in cancer cells.

Preclinical Anticancer Activity

A number of novel pyrazole-indole hybrids have demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including colon (HCT-116), breast (MCF-7), liver (HepG2), and lung (A549) cancer.[5] Some of these compounds exhibited IC50 values in the low micromolar range, comparable to or even exceeding the potency of the standard chemotherapeutic agent doxorubicin.[5] Furthermore, hexahydroindolizino[8,7-b]indole derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[6]

Table 1: In Vitro Anticancer Activity of Representative Hexahydroindole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-Indole Hybrid | HepG2 (Liver) | 6.1 ± 1.9 | [5] |

| Pyrazole-Indole Hybrid | MCF-7 (Breast) | 10.6 ± 2.3 | [5] |

| Hexahydroindolizino[8,7-b]indole | L1210 (Leukemia) | 2-50 | [6] |

Experimental Protocol: EGFR Kinase Inhibition Assay (Biochemical)

This protocol describes a method for directly measuring the inhibitory activity of hexahydroindole derivatives on EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test hexahydroindole compounds in kinase buffer.

-

Reaction Setup:

-

In a 384-well plate, add the test compound dilutions (or vehicle control).

-

Add the EGFR kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Measurement and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Antimicrobial and Antiviral Potential: An Emerging Frontier

While the research on the antimicrobial and antiviral properties of hexahydroindoles is less extensive compared to their anticancer and neuroprotective activities, the broader class of indole alkaloids has a well-established history of potent antimicrobial and antiviral effects.

Antibacterial and Antifungal Activity

Synthetic indole derivatives have demonstrated efficacy against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The proposed mechanism of action involves the inhibition of bacterial respiratory metabolism and disruption of the cell membrane potential.[1] Additionally, some oxindole derivatives have shown promising antifungal activity against pathogens like Aspergillus niger and Aspergillus clavatus.[1]

Antiviral Activity

The antiviral potential of hexahydroindoles is exemplified by natural cyclopeptides containing a 3a-hydroxy hexahydropyrrolo[2,3-b]indole (HPI) moiety, which exhibit anti-influenza activity.[7] The mechanism of antiviral action for many indole derivatives involves the inhibition of viral entry and fusion with the host cell membrane.[2] For instance, the broad-spectrum antiviral drug Arbidol (umifenovir), an indole derivative, functions by preventing the fusion of the viral lipid membrane with the host cell membrane.[2]

Synthesis of Hexahydroindoles: Building the Core Scaffold

The synthesis of the hexahydroindole core, particularly in an enantioselective manner, is a key step in the development of therapeutically viable compounds. Several synthetic strategies have been developed to achieve this.

Enantioselective Synthesis of the Hexahydropyrrolo[2,3-b]indole Core

A robust method for the enantioselective synthesis of the HPI core involves a photocatalytic approach.[8] This method utilizes the generation of an indole radical cation as a hydrogen-bonded adduct with a chiral phosphate anion. This complex can then be intercepted by a radical species to form the pyrroloindoline structure with high enantioselectivity.[8]

General Synthetic Protocol: Regioselective C3-Azo Coupling

The following is a general, adaptable protocol for the synthesis of the C3-nitrogenated hexahydropyrrolo[2,3-b]indole core via a regioselective electrophilic addition of arenediazonium salts to tryptamines.[9]

Materials:

-

Tryptamine derivative

-

Arenediazonium tetrafluoroborate

-

Cesium carbonate (Cs2CO3)

-

3Å molecular sieves

-

Acetonitrile (CH3CN)

-

Dichloromethane (CH2Cl2)

Procedure:

-

To a solution of the tryptamine derivative (1 equivalent), 3Å molecular sieves, and cesium carbonate (5 equivalents) in the appropriate solvent (e.g., acetonitrile) at -20°C, add the arenediazonium salt (2 equivalents).

-

Allow the reaction to stir for 12 hours at -20°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through Celite and wash the solids with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on neutral alumina to yield the desired C3-azo-substituted hexahydropyrrolo[2,3-b]indole.

Preclinical and Clinical Development: The Path Forward

While a wealth of promising preclinical data exists for hexahydroindole derivatives, to date, no specific compound from this class has been publicly reported to have entered clinical trials. However, the broader class of indole-containing drugs has seen significant clinical success, with over 40 FDA-approved drugs for various indications.[4] This underscores the therapeutic potential of the indole scaffold.

The preclinical development of a hexahydroindole-based drug candidate would involve a rigorous assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as comprehensive toxicology studies in animal models. Should a compound demonstrate a favorable safety and efficacy profile in these preclinical studies, an Investigational New Drug (IND) application would be filed with the relevant regulatory authorities to initiate Phase I clinical trials in humans.

Conclusion and Future Perspectives

The hexahydroindole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The compelling preclinical data in the areas of neurodegenerative diseases, cancer, and infectious diseases highlight the immense potential of this compound class. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of novel synthetic methodologies to access diverse and complex hexahydroindole derivatives will undoubtedly fuel the discovery of next-generation drugs. While the path to clinical translation is long and challenging, the robust scientific foundation laid for hexahydroindoles provides a strong impetus for their continued investigation and development.

References

-

Gámez-Valero, A., et al. (2019). Hexahydropyrrolo[2,3-b]indole compounds as potential therapeutics for Alzheimer Disease. ACS Chemical Neuroscience, 10(10), 4250-4263. [Link]

-

Gámez-Valero, A., et al. (2019). Hexahydropyrrolo[2,3-b]indole Compounds as Potential Therapeutics for Alzheimer's Disease. ACS Chemical Neuroscience, 10(10), 4250-4263. [Link]

-

Yang, Z., et al. (2022). Total Synthesis of Melicoptelines C-E: Antiviral Cyclopeptides Containing a Hexahydropyrrolo[2,3-b]indole Moiety. Organic Letters, 24(34), 6248-6252. [Link]

-

Movassaghi, M., & Ahmad, O. K. (2014). Straightforward Access to Hexahydropyrrolo[2,3-b]indole Core by a Regioselective C3-Azo Coupling Reaction of Arenediazonium Compounds with Tryptamines. Angewandte Chemie International Edition, 53(4), 1062-1066. [Link]

-

Roy, A., & Bisai, A. (2020). Hexahydropyrrolo-[2,3-b]-indole alkaloids of biological relevance: proposed biosynthesis and synthetic approaches. ARKIVOC, 2020(1), 437-471. [Link]

-

Nickel, S., et al. (2015). Synthesis of a hexahydropyrrolo indole (HPI) compound library. Bioorganic & Medicinal Chemistry, 23(11), 2636-2645. [Link]

-

Bertrand, M., et al. (2001). Cytotoxic activities of novel hexahydroindolizino[8,7-b]indole derivatives prepared by 1,3-dipolar cycloaddition reactions of 3,4-dihydro-beta-carboline ylides. Bioorganic & Medicinal Chemistry, 9(8), 2155-2164. [Link]

-

Bertrand, M., et al. (2001). Cytotoxic activities of novel hexahydroindolizino[8,7-b]indole derivatives prepared by 1,3-dipolar cycloaddition reactions of 3,4-dihydro-beta-carboline ylides. Bioorganic & Medicinal Chemistry, 9(8), 2155-2164. [Link]

-

Roy, A., & Bisai, A. (2020). Hexahydropyrrolo-[2,3-b]-indole alkaloids of biological relevance: proposed biosynthesis and synthetic approaches. ARKIVOC, 2020(1), 437-471. [Link]

-

Cushnie, T. P., & Lamb, A. J. (2011). Alkaloids: an overview of their antibacterial, antibiotic-enhancing and antivirulence activities. International journal of antimicrobial agents, 38(2), 91-101. [Link]

-

Cushnie, T. P., & Lamb, A. J. (2014). Alkaloids: an overview of their antibacterial, antibiotic-enhancing and antivirulence activities. International journal of antimicrobial agents, 44(5), 377-386. [Link]

-

Amador, A. G., et al. (2018). Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. Journal of the American Chemical Society, 140(28), 8871-8878. [Link]

-

Wang, L., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Antibiotics, 10(3), 319. [Link]

-

Liu, Y., et al. (2023). Antibacterial and Antibiofilm Activities of Sertindole and Its Antibacterial Mechanism against Staphylococcus aureus. ACS omega, 8(6), 5415-5425. [Link]

-

Sanna, C., et al. (2009). Antiviral activity of indole derivatives. Antiviral research, 83(2), 179-185. [Link]

-

Liu, Y., et al. (2023). Antibacterial and Antibiofilm Activities of Sertindole and Its Antibacterial Mechanism against Staphylococcus aureus. ACS omega, 8(6), 5415-5425. [Link]

-

Ahmed, M. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS omega, 6(15), 10078-10093. [Link]

-

Kumar, A., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of pharmacology and pharmacotherapeutics, 12(2), 64. [Link]

-

Feng, J., et al. (2024). Natural products and drugs containing chiral hexahydroindole or octahydroindole moieties. Angewandte Chemie International Edition. [Link]

-

Sygnature Discovery. (n.d.). Synthesis of a hexahydropyrrolo indole (HPI) compound library. [Link]

-

Pathak, R., et al. (2018). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. Journal of medicinal chemistry, 61(17), 7838-7856. [Link]

-

Al-Ostath, R. A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(19), 6296. [Link]

-

Geng, C., et al. (2022). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. European Journal of Medicinal Chemistry, 238, 114468. [Link]

-

Kumar, A., & Sharma, G. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 29(8), 1747. [Link]

Sources

- 1. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Total Synthesis of Melicoptelines C-E: Antiviral Cyclopeptides Containing a Hexahydropyrrolo[2,3- b]indole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Straightforward Access to Hexahydropyrrolo[2,3-b]indole Core by a Regioselective C3-Azo Coupling Reaction of Arenediazonium Compounds with Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of 3,3a,4,5,6,7-Hexahydro-2H-indole Analogs

Executive Summary: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2][3] By reducing the pyrrole ring, we arrive at the 3,3a,4,5,6,7-hexahydro-2H-indole core, a structure that trades aromaticity for conformational flexibility.[4] This modification opens up new vectors in three-dimensional space for interacting with biological targets, making it a highly attractive scaffold for modern drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of hexahydro-2H-indole analogs, exploring foundational synthetic strategies, key points of molecular modification, and the resulting impact on a range of pharmacological activities, from enzyme inhibition to receptor antagonism.

Introduction: The Hexahydro-2H-indole Scaffold as a Privileged Structure

The Enduring Legacy of the Indole Nucleus

The indole scaffold is a versatile and prestigious heterocyclic framework widely found in biologically active compounds.[1][5] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology.[2] This has led to the development of over 40 FDA-approved drugs containing the indole nucleus for a wide range of clinical conditions, solidifying its status as a "privileged structure" in drug design.[1] Pharmaceutical agents with an indole core exhibit a wide array of pharmacological properties, including antitumor, antiviral, and analgesic activities.[1]

The Strategic Advantage of Saturation: From Indole to Hexahydro-2H-indole

While the flat, aromatic indole ring is well-understood, the partial saturation to form the 3,3a,4,5,6,7-hexahydro-2H-indole core introduces significant structural and chemical changes. The key advantage is the introduction of sp³-hybridized carbons, which imparts conformational flexibility.[4] Unlike its rigid aromatic counterpart, the hexahydro-indole scaffold can adopt various three-dimensional conformations, allowing for more precise and optimized interactions within the binding pockets of complex biological targets like enzymes and G-protein coupled receptors. This bicyclic structure consists of a saturated six-membered ring fused to a partially saturated pyrrole ring, creating a versatile and synthetically tractable framework.[4]

Core Synthesis and Chemical Reactivity

Foundational Synthetic Routes: The Fischer Indole Synthesis

The construction of the indole nucleus is a well-trodden path in organic chemistry, with the Fischer indole synthesis being a prominent and robust method.[6] This reaction is directly applicable to the synthesis of the hexahydro-2H-indole core. A common and effective approach involves the reaction of a cyclohexanone derivative with a suitable phenylhydrazine in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions to yield the desired indole derivative.[4] This method is scalable and provides a reliable entry point to the core scaffold, which can then be subjected to further functionalization.[4]

Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis of hexahydro-2H-indole analogs.

Protocol: General Procedure for Fischer Indole Synthesis

This protocol outlines a representative synthesis of a hexahydro-2H-indole derivative, specifically the carboxylic acid analog, which serves as a crucial building block for more complex molecules.[4]

-

Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol), add phenylhydrazine (1.1 eq).

-

Catalyst Addition: Carefully add an acid catalyst, such as methanesulfonic acid (0.2 eq), to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography to yield the pure hexahydro-2H-indole derivative.[4]

Structure-Activity Relationship (SAR) Analysis